molecular formula C7H9NO2S B13859643 4-(Methylsulfonylmethyl)pyridine

4-(Methylsulfonylmethyl)pyridine

Cat. No.: B13859643
M. Wt: 171.22 g/mol
InChI Key: RIVYUGILZAZPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylsulfonylmethyl)pyridine is an organic compound with the molecular formula C7H9NO2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methylsulfonylmethyl group attached to the fourth position of the pyridine ring. It is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonylmethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Another method involves the use of a [4 + 2] cycloaddition reaction, where a 1-azadiene derivative reacts with a 2-carbon π-component. This approach can be catalyzed by transition metals or occur through thermal pericyclic reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonylmethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Methylsulfonylmethyl)pyridine involves its interaction with specific molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. This can enhance the compound’s ability to participate in various chemical reactions, including binding to enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylsulfonylmethyl)pyridine is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and ability to participate in various chemical reactions, making it valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

4-(methylsulfonylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-11(9,10)6-7-2-4-8-5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVYUGILZAZPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.